
2-(Piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine
Overview
Description
“2-(Piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C11H17ClN2O and a molecular weight of 228.72 . It is used for proteomics research .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 228.72 and a molecular formula of C11H17ClN2O . Further physical and chemical properties are not provided in the available resources.
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of related compounds to 2-(Piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine, such as 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, has been achieved through processes like chlorination and condensation, indicating potential methods for synthesizing variants of this chemical (Shen Li, 2012).
Molecular Dynamic Simulation and Quantum Chemical Studies
- Piperidine derivatives, including those similar to this compound, have been studied for their adsorption and corrosion inhibition properties on iron, using quantum chemical calculations and molecular dynamics simulations. This suggests possible applications in corrosion inhibition (S. Kaya et al., 2016).
Biological Applications
- In biological contexts, compounds structurally related to this compound, such as LSD1 inhibitors, have been investigated for their potential in treating cancers. The binding modes and interactions of these compounds with critical residues in lysine demethylation reactions have been explored, indicating a possible role in cancer treatment (H. Niwa et al., 2018).
Antioxidant and Polymerization Mediator Potential
- Piperidine nitroxyl radicals, which are structurally related to this compound, have been recognized for their roles as antioxidants, contrast agents, and polymerization mediators. Research has focused on developing novel nitroxyl radicals for various reactivities, hinting at the potential of this compound in these applications (Yuichi Kinoshita et al., 2009).
Synthetic Chemistry
- Novel synthetic routes and transformations of related piperidine derivatives have been explored, suggesting that this compound could also be synthesized and transformed in innovative ways for various applications (A. I. Moskalenko & V. Boev, 2013).
Safety and Hazards
Properties
IUPAC Name |
2-(piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c13-12(14,15)10-1-2-11(17-7-10)18-8-9-3-5-16-6-4-9/h1-2,7,9,16H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUNIYFKGAHIGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


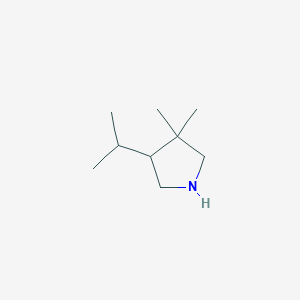
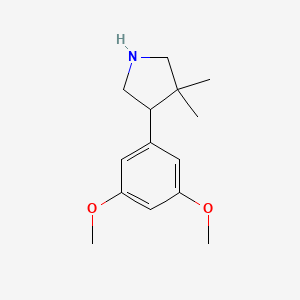
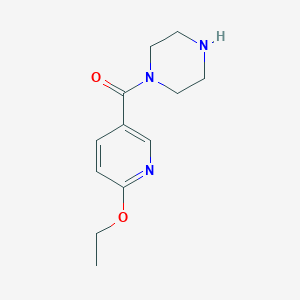
![6-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1489268.png)
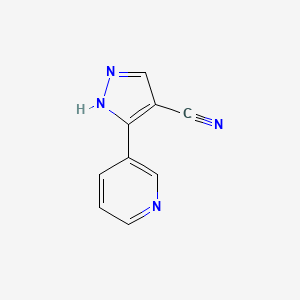



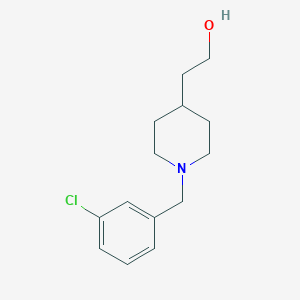
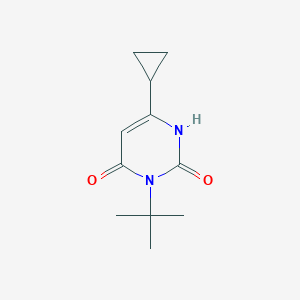
amine](/img/structure/B1489279.png)
![N-[2-(2-methoxyphenyl)ethyl]cyclobutanamine](/img/structure/B1489281.png)

![6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1489285.png)
